molecular formula C24H19N B1286518 Bis(3-biphenylyl)amine CAS No. 169224-65-1

Bis(3-biphenylyl)amine

Cat. No. B1286518
CAS RN: 169224-65-1
M. Wt: 321.4 g/mol
InChI Key: LXOCTSJQHHCASE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis compounds can involve various strategies, including palladium-catalyzed reactions, as seen in the synthesis of bis(amine anhydride)s , and the chlorodisplacement method used to prepare biphenyl unit-containing diamines . These methods highlight the importance of catalysis and the careful selection of reaction conditions to achieve the desired bis compounds. While bis(3-biphenylyl)amine is not explicitly synthesized in these papers, similar synthetic approaches could potentially be applied.

Molecular Structure Analysis

The molecular structure of bis compounds can be quite complex, with the potential for noncoplanar and twisted configurations due to the presence of biphenyl units, as seen in the synthesis of new aromatic poly(ether benzoxazole)s . The structure of bis(3-biphenylyl)amine would likely feature a biphenyl core with amine substituents, which could influence its electronic properties and reactivity.

Chemical Reactions Analysis

Bis compounds can participate in a variety of chemical reactions. For instance, bis(carbodiimides) can react with secondary amines to give symmetrically substituted products , and bis(phenylalkyl)amines have been shown to be selective antagonists of NMDA receptors . These examples demonstrate the reactivity of bis compounds and their potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis compounds are influenced by their molecular structures. For example, the incorporation of bulky, propeller-shaped triphenylamine units along the polymer backbone can lead to good solubility and high thermal properties in polyimides . Similarly, the presence of ether linkages and biphenyl units can affect the solubility and thermal stability of poly(ether benzoxazole)s . These properties are crucial for the practical applications of bis compounds in materials science.

Scientific Research Applications

Catalysis

Bis(3-biphenylyl)amine and its derivatives have been explored in the catalysis domain, particularly in the context of alkane oxidation. Iron(II), manganese(II), and cobalt(II) complexes containing tetradentate biphenyl-bridged ligands, which involve structural motifs related to Bis(3-biphenylyl)amine, have been synthesized and evaluated for their catalytic properties in the oxidation of cyclohexane using H2O2 as the oxidant. The study found that only iron complexes showed catalytic activity under the conditions used, although the conversions and selectivities were low, indicating a predominant free radical auto-oxidation mechanism (Britovsek et al., 2006).

Synthetic Chemistry

In synthetic chemistry, bis(3-biphenylyl)amine derivatives have been utilized in the preparation of poly(amido-amine)s (PAAs), which are synthesized via stepwise polyaddition of primary or secondary aliphatic amines to bis(acrylamide)s. These polymers are notable for their solubility in water and other polar solvents, and their potential in biomedical applications due to their biocompatibility and biodegradability (Ferruti et al., 2002).

Material Science

Research in material science has explored the synthesis and characterization of organosoluble polyimides based on 1,1‐bis[4‐(3,4‐aminophenoxy)phenyl]cyclohexane, a compound closely related to Bis(3-biphenylyl)amine. These polyimides, synthesized via different procedures, exhibited good film-forming ability, thermal stability, and tensile properties, highlighting the potential of Bis(3-biphenylyl)amine derivatives in the development of high-performance materials (Yang et al., 2001).

Safety and Hazards

Bis(3-biphenylyl)amine is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

3-phenyl-N-(3-phenylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N/c1-3-9-19(10-4-1)21-13-7-15-23(17-21)25-24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOCTSJQHHCASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC=CC(=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597742
Record name N-([1,1'-Biphenyl]-3-yl)[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3-biphenylyl)amine

CAS RN

169224-65-1
Record name N-([1,1'-Biphenyl]-3-yl)[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3-biphenylyl)amine
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